molecular formula C16H13N5O2S B10934005 6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934005
M. Wt: 339.4 g/mol
InChI Key: BFTPZTFURJIWOT-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds through cyclization reactions, followed by functional group modifications to introduce the furan, thiazole, and pyrazolo[3,4-b]pyridine moieties .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H13N5O2S/c1-9-13-10(15(22)19-16-17-5-7-24-16)8-11(12-4-3-6-23-12)18-14(13)21(2)20-9/h3-8H,1-2H3,(H,17,19,22)

InChI Key

BFTPZTFURJIWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4)C

Origin of Product

United States

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